![molecular formula C19H23N3O2 B14311095 Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate CAS No. 110102-65-3](/img/structure/B14311095.png)
Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with an ethyl ester of benzoic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反应分析
Types of Reactions
Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are used for electrophilic substitution, while nucleophiles like hydroxide ions are used for nucleophilic substitution
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and quinones.
Reduction: Typically results in the formation of aromatic amines.
Substitution: Products depend on the substituent introduced during the reaction
科学研究应用
Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo specific chemical reactions.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials
作用机制
The mechanism of action of Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate primarily involves its ability to change color in response to pH changes. This is due to the protonation and deprotonation of the azo group, which alters the electronic structure and, consequently, the color of the compound. The molecular targets and pathways involved include interactions with hydrogen ions in the environment, leading to a shift in the absorption spectrum .
相似化合物的比较
Similar Compounds
Methyl Red: Another azo dye used as a pH indicator with a similar structure but different substituents.
Phenylazo-2-naphthol: A compound with similar azo linkage but different aromatic rings.
Uniqueness
Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate is unique due to its specific color change properties and stability under various conditions. Its ethyl ester group also provides distinct solubility characteristics compared to other azo compounds .
属性
CAS 编号 |
110102-65-3 |
|---|---|
分子式 |
C19H23N3O2 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
ethyl 4-[[4-(diethylamino)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H23N3O2/c1-4-22(5-2)18-13-11-17(12-14-18)21-20-16-9-7-15(8-10-16)19(23)24-6-3/h7-14H,4-6H2,1-3H3 |
InChI 键 |
ZAODSAIQGWJQMR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
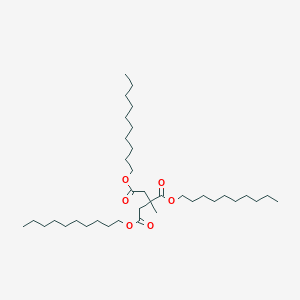
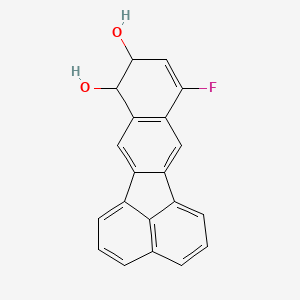


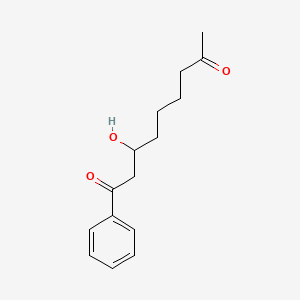
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)


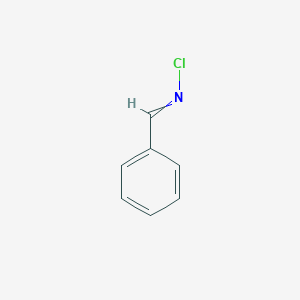
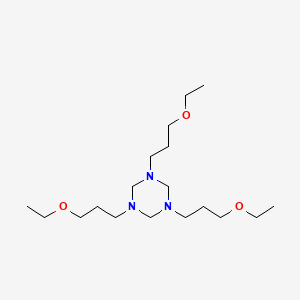

![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)

